

# Spectroscopic Profile of 2-Iodo-4-methyl-6-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: **2-Iodo-4-methyl-6-nitrophenol**

Cat. No.: **B1268069**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectral data for **2-Iodo-4-methyl-6-nitrophenol** ( $C_7H_6INO_3$ , Molecular Weight: 279.03 g/mol), a substituted phenol of interest in various chemical and pharmaceutical research domains.<sup>[1]</sup> Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous compounds and computational models, alongside standardized experimental protocols for acquiring such data.

## Predicted Spectral Data

The following tables summarize the anticipated spectral data for **2-Iodo-4-methyl-6-nitrophenol** based on analysis of structurally related compounds and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1H$  NMR Spectral Data (Solvent:  $CDCl_3$ , Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment	Rationale
~10.5 - 11.0	Singlet	1H	Phenolic -OH	The phenolic proton is expected to be a broad singlet and significantly downfield due to intramolecular hydrogen bonding with the ortho-nitro group and the deshielding effect of the aromatic ring.
~8.0 - 8.2	Doublet ( $J \approx 2-3$ Hz)	1H	Ar-H (H-5)	This aromatic proton is ortho to the iodine and meta to the nitro group. The electron-withdrawing nature of both groups will cause a significant downfield shift. It will appear as a doublet due to coupling with H-3.
~7.5 - 7.7	Doublet ( $J \approx 2-3$ Hz)	1H	Ar-H (H-3)	This aromatic proton is ortho to the nitro group and meta to the iodine. The

strong deshielding from the nitro group will result in a downfield shift. It will appear as a doublet due to coupling with H-5.

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The methyl group protons are attached to the aromatic ring and will appear as a singlet in the typical benzylic proton region.

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~2.4 - 2.5

Singlet

3H

Methyl (-CH<sub>3</sub>)

Predicted <sup>13</sup>C NMR Spectral Data (Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale
~155 - 160	C-1 (C-OH)	The carbon bearing the hydroxyl group is expected to be significantly deshielded.
~140 - 145	C-6 (C-NO <sub>2</sub> )	The carbon attached to the electron-withdrawing nitro group will be downfield.
~138 - 142	C-4 (C-CH <sub>3</sub> )	The carbon with the methyl substituent.
~135 - 140	C-5	Aromatic CH, deshielded by adjacent iodine and nitro group.
~120 - 125	C-3	Aromatic CH, deshielded by the adjacent nitro group.
~85 - 90	C-2 (C-I)	The carbon bonded to iodine is expected to be significantly upfield due to the "heavy atom effect".
~20 - 22	-CH <sub>3</sub>	The methyl carbon will appear in the typical alkyl region.

## Infrared (IR) Spectroscopy

Predicted FT-IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3200 - 3400 (broad)	O-H stretch	Phenolic -OH (intramolecular H-bonding)
3000 - 3100	C-H stretch	Aromatic C-H
2850 - 3000	C-H stretch	Methyl -CH <sub>3</sub>
~1600, ~1470	C=C stretch	Aromatic ring
1520 - 1560 (strong)	N=O asymmetric stretch	Nitro group (-NO <sub>2</sub> )
1340 - 1380 (strong)	N=O symmetric stretch	Nitro group (-NO <sub>2</sub> )
1200 - 1300	C-O stretch	Phenolic C-O
~880	C-I stretch	Aryl-Iodide
~820	C-H out-of-plane bend	1,2,4,6-tetrasubstituted benzene

## Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Fragment	Description
279	[C <sub>7</sub> H <sub>6</sub> INO <sub>3</sub> ] <sup>+</sup> •	Molecular ion (M <sup>+</sup> •)
262	[C <sub>7</sub> H <sub>5</sub> INO <sub>2</sub> ] <sup>+</sup> •	Loss of -OH radical
233	[C <sub>7</sub> H <sub>6</sub> IO] <sup>+</sup>	Loss of -NO <sub>2</sub> radical
152	[C <sub>7</sub> H <sub>6</sub> O <sub>3</sub> ] <sup>+</sup>	Loss of I• radical
127	[I] <sup>+</sup>	Iodine cation
106	[C <sub>7</sub> H <sub>6</sub> O] <sup>+</sup> •	Loss of I• and -NO <sub>2</sub>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion (rearrangement)

## Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2-Iodo-4-methyl-6-nitrophenol**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
  - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the spectrometer's detector (typically 4-5 cm).
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
  - Place a small amount of the solid **2-Iodo-4-methyl-6-nitrophenol** sample directly onto the ATR crystal.
  - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).
- Data Processing:
  - The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify and label the characteristic absorption peaks.

## Mass Spectrometry (MS)

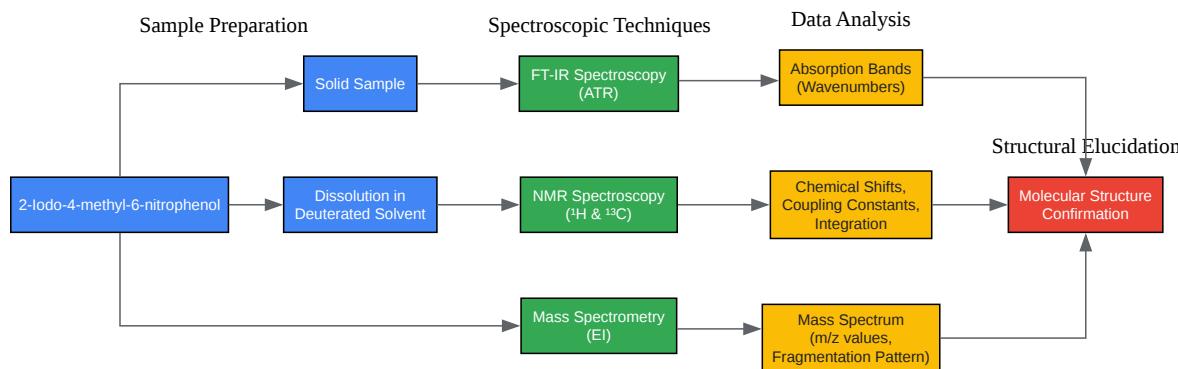
- Sample Introduction:

- For a volatile and thermally stable compound like **2-Iodo-4-methyl-6-nitrophenol**, direct insertion probe or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.
- If using a direct insertion probe, a small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.
- If using GC-MS, the sample is first dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

- Ionization (Electron Ionization - EI):
  - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes the molecules to ionize, forming a molecular ion ( $M^{+\bullet}$ ), and to fragment into smaller, characteristic charged species.
- Mass Analysis and Detection:
  - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

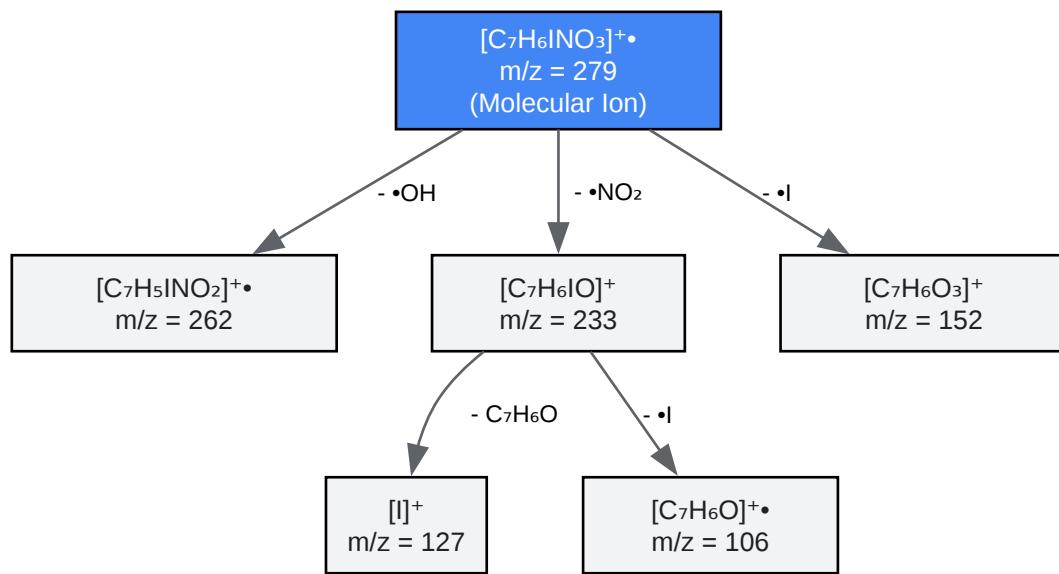
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.



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Caption: Workflow for the spectroscopic characterization of **2-Iodo-4-methyl-6-nitrophenol**.



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Caption: Predicted major fragmentation pathway for **2-Iodo-4-methyl-6-nitrophenol** in EI-MS.

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## References

- 1. 2-Iodo-4-methyl-6-nitrophenol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodo-4-methyl-6-nitrophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268069#2-iodo-4-methyl-6-nitrophenol-spectral-data-nmr-ir-ms>]

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